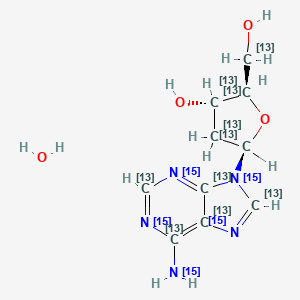
2-Heptyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyloxirane, also known as 1,2-epoxyheptane, is an organic compound with the molecular formula C9H18O. It is a member of the epoxide family, characterized by a three-membered ring containing an oxygen atom. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptyloxirane can be synthesized through several methods. One common approach involves the epoxidation of 1-heptene using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding this compound with high selectivity .
Industrial Production Methods: On an industrial scale, this compound can be produced via the oxidation of heptanal using hydrogen peroxide in the presence of a catalyst such as titanium silicalite. This method offers a more sustainable and efficient route, with the added benefit of using environmentally benign reagents .
Chemical Reactions Analysis
Types of Reactions: 2-Heptyloxirane undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound with lithium aluminum hydride yields 2-heptanol.
Substitution: Nucleophilic substitution reactions with amines or thiols can open the epoxide ring, forming corresponding amino alcohols or thiols
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Heptanoic acid.
Reduction: 2-Heptanol.
Substitution: Amino alcohols or thiols.
Scientific Research Applications
2-Heptyloxirane has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are used in the study of enzyme mechanisms and as probes in biochemical assays.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 2-Heptyloxirane primarily involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications, where this compound acts as an electrophile, reacting with nucleophiles to form more complex structures .
Comparison with Similar Compounds
1,2-Epoxyhexane: Similar in structure but with a shorter carbon chain.
1,2-Epoxyoctane: Similar in structure but with a longer carbon chain.
1,2-Epoxynonane: Another epoxide with a similar structure but differing in the length of the carbon chain
Uniqueness: 2-Heptyloxirane is unique due to its optimal chain length, which provides a balance between reactivity and stability. This makes it particularly useful in various synthetic applications where other epoxides might be too reactive or too stable .
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-heptyloxirane |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-9-8-10-9/h9H,2-8H2,1H3 |
InChI Key |
GXOYTMXAKFMIRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Ethoxy-3-methoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081779.png)
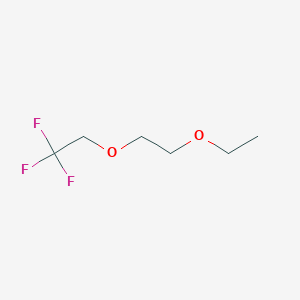
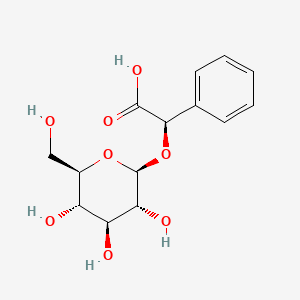
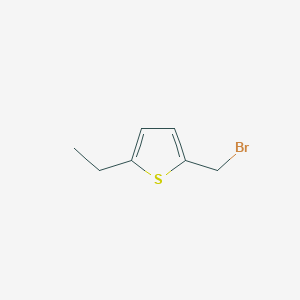
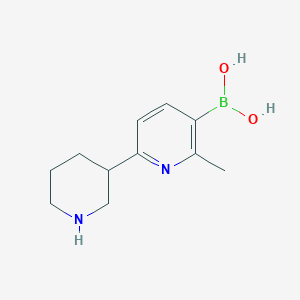
![10',16'-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14081810.png)
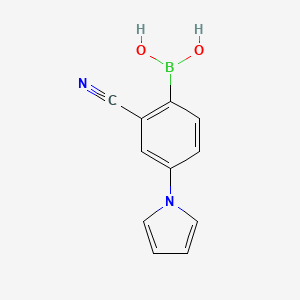
![Benzenamine, 3-[(2,2-dichloroethyl)sulfonyl]-](/img/structure/B14081824.png)


![Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B14081836.png)
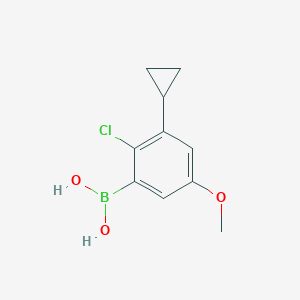
![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081842.png)
